molecular formula C14H20O2 B6289582 1-Methyl-4-(phenylmethoxy)cyclohexanol CAS No. 1256546-58-3

1-Methyl-4-(phenylmethoxy)cyclohexanol

Cat. No.: B6289582
CAS No.: 1256546-58-3
M. Wt: 220.31 g/mol
InChI Key: WXRSXYREYMFVPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-(phenylmethoxy)cyclohexanol is an organic compound belonging to the class of cyclohexanols It is characterized by a cyclohexane ring substituted with a methyl group and a phenylmethoxy group

Preparation Methods

The synthesis of 1-Methyl-4-(phenylmethoxy)cyclohexanol can be achieved through several routes. One common method involves the reaction of 1-methylcyclohexanol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

1-Methyl-4-(phenylmethoxy)cyclohexanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and strong bases.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with lithium aluminum hydride produces alcohols.

Scientific Research Applications

1-Methyl-4-(phenylmethoxy)cyclohexanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its derivatives may have therapeutic applications in treating various diseases.

    Industry: It is used in the production of fragrances and flavorings due to its pleasant aroma. Additionally, it serves as a solvent and reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(phenylmethoxy)cyclohexanol involves its interaction with specific molecular targets and pathways. The phenylmethoxy group can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-Methyl-4-(phenylmethoxy)cyclohexanol can be compared with other similar compounds, such as:

    Cyclohexanol: A simple cyclohexane ring with a hydroxyl group. It lacks the methyl and phenylmethoxy substitutions, making it less complex.

    1-Methylcyclohexanol: Similar to the compound but without the phenylmethoxy group. It has different chemical properties and reactivity.

    4-Methylcyclohexanol: Another related compound with a methyl group on the cyclohexane ring but lacking the phenylmethoxy group.

Properties

IUPAC Name

1-methyl-4-phenylmethoxycyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-14(15)9-7-13(8-10-14)16-11-12-5-3-2-4-6-12/h2-6,13,15H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRSXYREYMFVPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.